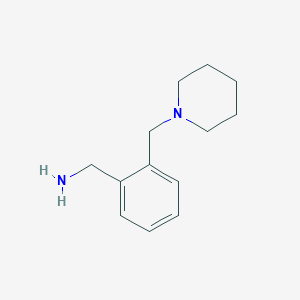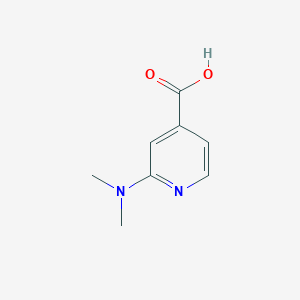![molecular formula C9H9ClOS B1309062 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride CAS No. 65361-26-4](/img/structure/B1309062.png)
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
概要
説明
“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .科学的研究の応用
Pharmaceutical Intermediate
The compound 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride is used as an active pharmaceutical intermediate. It is involved in the synthesis of various pharmaceutical agents, such as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Copper (II) Complexes Formation
A potentially tridentate Schiff base (HSAT), which is derived from the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, has been reported to form a series of copper (II) complexes .
Anti-Cancer Agents
There has been research into developing new anti-cancer agents, specifically targeting colorectal cancer (CRC), using derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene. This includes the synthesis and characterization of carbamates, amides, acetamides, a cyclic imide, a formamidine, and a Schiff base .
Apoptosis-Inducing Agents
The compound has been used in multicomponent synthesis processes to create apoptosis-inducing agents. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and then reacted with ethyl isothiocyanate to yield benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .
作用機序
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolic processes of proliferating tumor cells, particularly in reprogrammed glucose metabolism .
Mode of Action
The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction results in changes in the metabolic processes of the tumor cells, potentially leading to a decrease in their proliferation .
Biochemical Pathways
The inhibition of PDK1 and LDHA enzymes affects the glucose metabolism pathway in tumor cells . This can lead to a decrease in the energy supply to the tumor cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride have been studied . The compound has shown desirable drug-likeness and oral bioavailability characteristics , which are important factors for its effectiveness as a therapeutic agent.
Result of Action
The compound has shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . It has also exhibited strong antioxidant properties . These results suggest that the compound could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents against CRC .
Action Environment
The action, efficacy, and stability of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride can be influenced by various environmental factors. For instance, oxidative stress and bacterial infections can indirectly promote colorectal carcinogenesis , which might affect the compound’s action.
将来の方向性
The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .
特性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXZYCKYJSHECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424508 | |
| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
65361-26-4 | |
| Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














